![molecular formula C16H17NO4S B3131426 4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid CAS No. 353502-15-5](/img/structure/B3131426.png)

4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid

Übersicht

Beschreibung

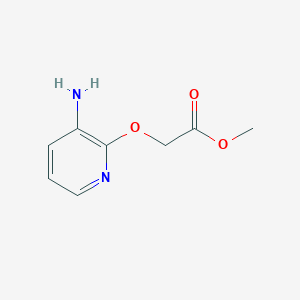

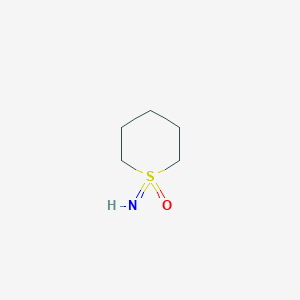

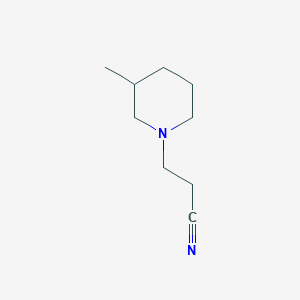

“4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid” is a complex organic compound. It is a derivative of benzoic acid, which is a common building block in organic synthesis . The compound contains a benzoic acid group, a methylsulfonyl group, and a 3-methylphenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of carboxylic acids and alcohols to form esters, a process that can be catalyzed by an acid . In some cases, protodeboronation of alkyl boronic esters is used in the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound has a benzoic acid group, a methylsulfonyl group, and a 3-methylphenyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound, like other esters, can undergo a variety of chemical reactions. These include hydrolysis to form carboxylic acids and alcohols, reactions with organometallic compounds to form tertiary alcohols, and trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzoic acid group could influence its acidity, while the methylsulfonyl group could affect its reactivity .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) have garnered significant attention for their ability to degrade recalcitrant compounds in aqueous media, potentially including compounds structurally similar to 4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid. Research has focused on understanding the kinetics, mechanisms, and by-products of AOPs, using compounds like acetaminophen as models. Such studies contribute to enhancing the degradation efficiency of AOP systems for complex organic molecules, potentially applicable to the environmental management of compounds related to this compound (Qutob et al., 2022).

Stability and Degradation Studies

Investigations into the stability and degradation pathways of compounds like nitisinone, which shares functional groups with this compound, have been conducted using advanced analytical techniques such as LC-MS/MS. These studies aim to understand the conditions that affect the stability of such compounds and identify their stable degradation products, which can inform the handling and potential applications of this compound in various environments (Barchańska et al., 2019).

Antituberculosis Activity

Research on organotin complexes, including those derived from carboxylic acids similar to this compound, has shown promising antituberculosis activity. Such studies explore the structural diversity and biological activity of these complexes, providing insights into the potential medical applications of this compound derivatives in treating tuberculosis and other bacterial infections (Iqbal et al., 2015).

Cardiovascular Drug Delivery

The development of drug delivery systems for the cardiovascular system has explored the use of small organic compounds and nanoformulations. Compounds structurally related to this compound could be involved in such delivery systems, potentially enhancing therapeutic outcomes for cardiovascular diseases (Geldenhuys et al., 2017).

Gut Function Regulation

Benzoic acid derivatives have been studied for their effects on gut functions, including digestion, absorption, and barrier functions. These studies suggest that appropriate levels of benzoic acid and its derivatives could improve gut health through various mechanisms, indicating potential health applications of structurally related compounds like this compound (Mao et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound 4-{[(3-Methylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, the compound disrupts the pathway, leading to decreased cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease .

Pharmacokinetics

The compound is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures . In other words, it can suppress the expansion of established tumors from certain xenografts in mice, while exhibiting little efficacy against the Wnt-independent tumor growth .

Action Environment

The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability

Eigenschaften

IUPAC Name |

4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-4-3-5-15(10-12)17(22(2,20)21)11-13-6-8-14(9-7-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWIYTUABGLNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

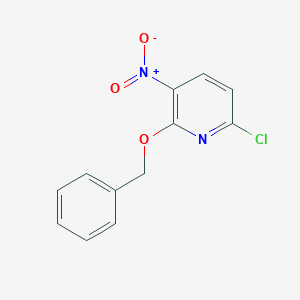

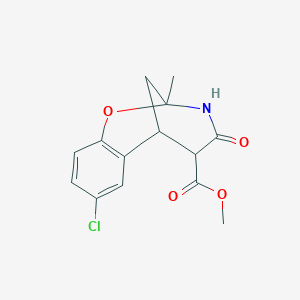

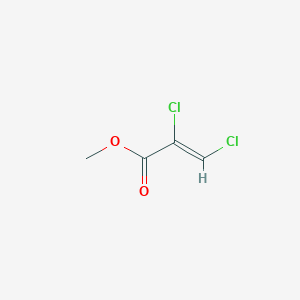

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)